molecular formula C9H9N3OS2 B2471117 2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 876901-73-4

2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No. B2471117
CAS RN: 876901-73-4
M. Wt: 239.31
InChI Key: YAPNTMIWDQFAOV-UHFFFAOYSA-N
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Description

“2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide” is a chemical compound with the molecular formula C9H9N3OS2 . It has a molecular weight of 240.31 .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starts from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which is used as the pivotal intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2S2/c1-5-2-6-8(14-3-7(12)13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including “2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide”, have been studied for their potential anticancer activity . Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7). The results revealed that certain compounds showed potent anticancer activity .

Synthesis of New Derivatives

The compound has been used in the synthesis of new series of thieno[2,3-d]pyrimidine derivatives . These synthesized products have been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .

Antitumor Activity

Thienopyrimidine derivatives have shown a broad range of pharmacological activities, including antitumor activity . It was found that the most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which possesses cytotoxic activity on almost all cancer cell lines .

Molecular Docking

The synthesized compounds were preselected via molecular docking to be tested for their anticancer activity in NCI 60 cell lines . This process helps in identifying the patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents .

Antimicrobial Activity

Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . Therefore, they can exhibit widespread biological activities like antimicrobial activity .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

Some thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Future Directions

The rapid development in bacterial resistance to many groups of known antibiotics forces researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-5-2-6-8(14-3-7(10)13)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNTMIWDQFAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

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